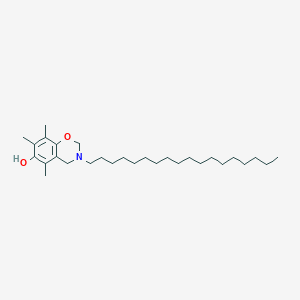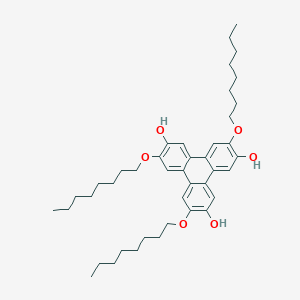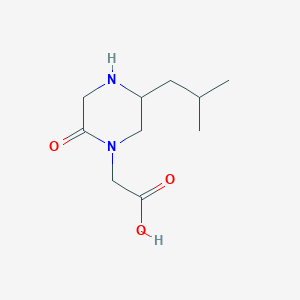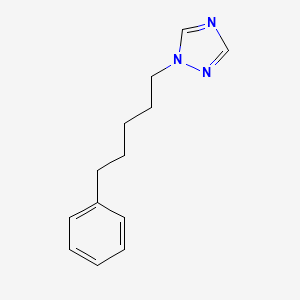![molecular formula C20H23NO B14187602 Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone CAS No. 920512-83-0](/img/structure/B14187602.png)
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a phenylethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone typically involves the reaction of piperidine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
- **
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Eigenschaften
CAS-Nummer |
920512-83-0 |
|---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
phenyl-[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H23NO/c22-20(18-11-5-2-6-12-18)21-16-8-7-13-19(21)15-14-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2/t19-/m0/s1 |
InChI-Schlüssel |
XWDMXEJPDVMIJJ-IBGZPJMESA-N |
Isomerische SMILES |
C1CCN([C@@H](C1)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C(C1)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)

![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)


![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)

![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)

![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)


![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)

